molecular formula C10H13NO3 B1647063 4-Hydroxyphenyl-glycine ethyl ester

4-Hydroxyphenyl-glycine ethyl ester

Cat. No.: B1647063
M. Wt: 195.21 g/mol
InChI Key: LDTNOGSEPZNYSQ-UHFFFAOYSA-N
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Description

4-Hydroxyphenyl-glycine ethyl ester (H-Phg(4-OH)-OEt) is an ester derivative of 4-hydroxyphenylglycine, characterized by the substitution of the carboxylic acid group with an ethyl ester. Its molecular formula is C₁₀H₁₃NO₃, with a molecular weight of 195.0 g/mol (). This compound is frequently utilized in peptide synthesis and combinatorial chemistry as a chiral building block due to its stereochemical stability and compatibility with coupling reagents like HBTU (). The ethyl ester group enhances solubility in organic solvents, facilitating its use in stepwise amidation or alkylation reactions ().

Properties

Molecular Formula

C10H13NO3

Molecular Weight

195.21 g/mol

IUPAC Name

ethyl 2-(4-hydroxyanilino)acetate

InChI

InChI=1S/C10H13NO3/c1-2-14-10(13)7-11-8-3-5-9(12)6-4-8/h3-6,11-12H,2,7H2,1H3

InChI Key

LDTNOGSEPZNYSQ-UHFFFAOYSA-N

SMILES

CCOC(=O)CNC1=CC=C(C=C1)O

Canonical SMILES

CCOC(=O)CNC1=CC=C(C=C1)O

sequence

G

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

p-Hydroxyphenylglycine Methyl Ester

  • Molecular Formula: C₉H₁₁NO₃
  • Molecular Weight : 181.19 g/mol
  • Structural Differences : The methyl ester variant replaces the ethyl group with a methyl group, reducing steric bulk and lipophilicity.
  • Applications : Primarily used in small-scale peptide synthesis where lower molecular weight is advantageous ().
  • Synthesis: Prepared via methyl esterification of 4-hydroxyphenylglycine using methanol under acidic conditions ().

Ethyl 4-Hydroxyphenylacetate

  • Molecular Formula : C₁₀H₁₂O₃
  • Molecular Weight : 180.20 g/mol
  • Structural Differences : Contains a phenylacetic acid backbone instead of glycine, leading to distinct electronic properties and reactivity.
  • Applications : Used as a flavoring agent and intermediate in pharmaceutical synthesis ().
  • Synthesis: Derived from esterification of 4-hydroxyphenylacetic acid with ethanol ().

4-Hydroxy-3-methoxy Cinnamic Acid Ethyl Ester

  • Molecular Formula : C₁₂H₁₄O₄
  • Molecular Weight : 222.24 g/mol
  • Structural Differences : Features a cinnamic acid scaffold with a methoxy substituent, enhancing UV stability.
  • Applications : Isolated from bamboo leaves () and studied for antioxidant properties.

Glycine Ethyl Ester Derivatives

  • Example: Ethyl chloro(hydroximino)acetate (ECHA)
  • Molecular Formula: C₄H₆ClNO₃

Data Table: Key Properties of 4-Hydroxyphenyl-glycine Ethyl Ester and Analogues

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Key Applications/Reactivity Reference
This compound C₁₀H₁₃NO₃ 195.0 Ethyl ester, hydroxyl, amine Peptide synthesis, chiral building block
p-Hydroxyphenylglycine methyl ester C₉H₁₁NO₃ 181.19 Methyl ester, hydroxyl, amine Small-molecule derivatization
Ethyl 4-hydroxyphenylacetate C₁₀H₁₂O₃ 180.20 Ethyl ester, hydroxyl Flavoring, pharmaceutical intermediate
4-Hydroxy-3-methoxy cinnamic acid ethyl ester C₁₂H₁₄O₄ 222.24 Ethyl ester, methoxy, hydroxyl Antioxidant studies
Ethyl chloro(hydroximino)acetate C₄H₆ClNO₃ 151.55 Chloro, hydroximino, ethyl ester Mutagenic alkylating agent

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